4-Chloro-2-(trifluoromethoxy)pyridine
Description
Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis
The pyridine ring is a ubiquitous structural motif in medicinal chemistry, found in a vast array of drugs that target a wide range of diseases. It is a six-membered heteroaromatic ring containing one nitrogen atom, and its derivatives are of special interest due to their chemical versatility and biological potential.
The introduction of halogen atoms, such as chlorine, onto the pyridine scaffold significantly enhances its utility as a chemical building block. Halogenation modifies the electronic properties of the pyridine ring and provides reactive "handles" for further chemical transformations. These halogenated pyridines are indispensable intermediates in organic synthesis for several reasons:
Enhanced Reactivity : Halogen atoms activate the pyridine ring for various substitution reactions.
Versatility in Cross-Coupling Reactions : The chlorine and bromine atoms on a pyridine ring are particularly amenable to participating in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows chemists to efficiently attach diverse functional groups and build complex molecular architectures.
Modulation of Physicochemical Properties : The presence of halogens can influence a molecule's conformation, lipophilicity, and metabolic stability, which are critical parameters in drug design.
This enhanced reactivity and versatility make halogenated pyridines highly attractive starting materials for medicinal chemists who aim to create large libraries of diverse compounds for drug screening and development.
Overview of Trifluoromethoxy Substitution in Heterocyclic Compound Chemistry
The trifluoromethoxy group (-OCF₃) has garnered significant attention in medicinal, agrochemical, and materials science due to its unique combination of properties. When appended to heterocyclic compounds like pyridine, it imparts profound changes to the molecule's profile.
The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, a property that can enhance a molecule's ability to cross biological membranes. Its introduction can lead to improved metabolic stability, as the carbon-oxygen bond is strengthened by the fluorine atoms, making it resistant to metabolic degradation.
Key Properties of the Trifluoromethoxy Group:
| Property | Description | Impact on Heterocyclic Compounds |
|---|---|---|
| Lipophilicity | High Hansch-Leo parameter (πR = 1.04), indicating a strong preference for lipid environments. | Improves membrane permeability and bioavailability of drug candidates. |
| Metabolic Stability | The C-O bond is robust and resistant to cleavage by metabolic enzymes. | Increases the half-life of bioactive molecules. |
| Electronic Effect | Strongly electron-withdrawing, influencing the acidity/basicity and reactivity of the heterocyclic ring. | Can modulate pKa and receptor binding interactions. |
| Conformation | Adopts a conformation that is typically orthogonal to the plane of an aromatic or heteroaromatic ring. | Can influence binding affinity with biological targets by providing unique steric interactions. |
Despite its desirable properties, the incorporation of the trifluoromethoxy group into molecules, especially heteroaromatics, remains a formidable challenge in organic synthesis. This has spurred the development of novel reagents and methodologies for direct trifluoromethoxylation, making it an active area of contemporary chemical research.
Research Landscape of 4-Chloro-2-(trifluoromethoxy)pyridine within Fluorinated Pyridine Derivatives
While fluorinated pyridines are a major focus of research in the agrochemical and pharmaceutical industries, specific academic literature detailing the synthesis and application of this compound is not widely available. Much of the published research focuses on the isomeric trifluoromethyl (-CF₃) analogues, such as 2-Chloro-4-(trifluoromethyl)pyridine (B1345723), which are important intermediates for herbicides and other biologically active compounds. jst.go.jpnih.gov
However, the research landscape for the synthesis of trifluoromethoxylated pyridines provides a clear framework for how a compound like this compound could be approached. General strategies for the trifluoromethoxylation of pyridines have been developed and could serve as valuable methods for accessing this and related building blocks. nih.gov
Potential Synthetic Approaches:
From Hydroxypyridines : A common route to aryl and heteroaryl trifluoromethyl ethers involves a chlorine-fluorine exchange strategy. This would typically start with the corresponding chlorinated hydroxypyridine. The hydroxyl group is first converted to a trichloromethoxy (-OCCl₃) group, which is then fluorinated using reagents like antimony trifluoride to yield the desired trifluoromethoxy (-OCF₃) product. The presence of chlorine atoms on the pyridine ring has been noted as essential for the success of this process. researchgate.netdiscoveroakwoodchemical.com
Direct Trifluoromethoxylation : More recent advances have focused on the direct introduction of the -OCF₃ group. Scalable and operationally simple protocols for the regioselective trifluoromethoxylation of a wide range of functionalized pyridines have been reported. nih.gov These methods often involve radical O-trifluoromethylation followed by a migration reaction and can be performed under mild conditions. nih.gov
Given the established importance of both the halogenated pyridine scaffold and the trifluoromethoxy group, this compound represents a potentially valuable, albeit under-explored, building block. Trifluoromethoxylated pyridines can be further elaborated through palladium-catalyzed cross-coupling reactions, demonstrating their utility as versatile scaffolds for creating novel molecules for drug discovery and materials science. nih.gov The continued development of synthetic methods in fluorine chemistry is expected to make such compounds more accessible for future research and application.
Structure
3D Structure
Properties
Molecular Formula |
C6H3ClF3NO |
|---|---|
Molecular Weight |
197.54 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H |
InChI Key |
KCDRJNVNUWZOTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)OC(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chloro 2 Trifluoromethoxy Pyridine and Analogues
Strategies for the Introduction of the Trifluoromethoxy Group onto Pyridine (B92270) Rings
The introduction of a trifluoromethoxy group onto a pyridine ring can be achieved either by constructing the ring from a pre-functionalized fluorinated component or by direct trifluoromethoxylation of a pre-formed pyridine system.
Cyclo-condensation Reactions Utilizing Fluorinated Building Blocks
Cyclo-condensation reactions represent a powerful strategy for the de novo synthesis of pyridine rings. This approach involves constructing the heterocyclic core from acyclic precursors. In the context of fluorinated pyridines, this method utilizes building blocks that already contain the desired fluoroalkyl or fluoroalkoxy group.
While a widely established method for analogous trifluoromethyl (-CF3) compounds, the application of this strategy to trifluoromethoxy (-OCF3) pyridines is less documented in readily available literature. For trifluoromethylpyridines, common fluorinated building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov These synthons undergo condensation with other components to form the pyridine skeleton. For instance, a novel cyclocondensation of dialkyl 3-oxopentanedioates with trifluoroacetonitrile (B1584977) has been reported to produce 2,4-dialkoxy-6-(trifluoromethyl)-3,5-pyridinedicarboxylates. acs.org This highlights the principle of incorporating a fluorinated nitrile as a key component in ring formation.
Theoretically, a similar pathway to 4-Chloro-2-(trifluoromethoxy)pyridine could be envisioned using a trifluoromethoxy-containing building block, though specific industrial applications of this route are not prominently detailed in scientific literature. The development of stable and reactive trifluoromethoxylated synthons remains a key area of research for expanding the utility of this synthetic strategy.
Alternative Trifluoromethoxylation Approaches
Direct introduction of the trifluoromethoxy group onto an existing pyridine ring is a highly attractive and convergent strategy. Modern synthetic chemistry has produced several innovative methods to achieve this transformation, which was historically challenging.
One of the most effective methods involves a one-pot, scalable protocol for the regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines. rsc.orgnih.gov This strategy utilizes a stable hypervalent iodine-based reagent (Togni's reagent) and proceeds via a two-step mechanism within a single pot:
O-Trifluoromethylation: A precursor N-hydroxy-pyridone or a related N-hydroxylamine derivative is reacted with the Togni reagent, which acts as a radical O-trifluoromethylation agent, to form an N-O(CF3) bond.
OCF3-Migration: The resulting intermediate undergoes a thermally induced rearrangement. Mechanistic studies suggest this migration proceeds via a heterolytic cleavage of the N–O bond, forming a nitrenium ion and a trifluoromethoxide anion, which then recombines through attack at the ortho-position of the pyridine ring. rsc.orgnih.gov
This method is notable for its mild reaction conditions and broad substrate scope, tolerating a wide array of functional groups. nih.gov The regioselectivity is controlled by the initial position of the hydroxylamine (B1172632) functionality, typically leading to ortho-trifluoromethoxylation. researchgate.net
| Substrate (Pyridine Derivative) | Reagent | Conditions (Migration Step) | Product | Yield (%) | Ref |
| N-hydroxy-4-phenylpyridin-2(1H)-one | Togni Reagent I | 120 °C, MeNO₂ | 2-(Trifluoromethoxy)-4-phenylpyridine | 85 | nih.gov |
| N-hydroxy-4-(p-tolyl)pyridin-2(1H)-one | Togni Reagent I | 120 °C, MeNO₂ | 2-(Trifluoromethoxy)-4-(p-tolyl)pyridine | 82 | nih.gov |
| N-hydroxy-4-(4-methoxyphenyl)pyridin-2(1H)-one | Togni Reagent I | 120 °C, MeNO₂ | 4-(4-Methoxyphenyl)-2-(trifluoromethoxy)pyridine | 75 | nih.gov |
| N-hydroxy-4-(4-chlorophenyl)pyridin-2(1H)-one | Togni Reagent I | 120 °C, MeNO₂ | 4-(4-Chlorophenyl)-2-(trifluoromethoxy)pyridine | 88 | nih.gov |
| N-hydroxy-5-methylpyridin-2(1H)-one | Togni Reagent I | 80 °C, MeNO₂ | 5-Methyl-2-(trifluoromethoxy)pyridine | 65 | nih.gov |
Another emerging approach is the direct C-H trifluoromethoxylation of (hetero)arenes. Research has demonstrated a method using silver(II) fluoride (B91410) (AgF₂) in combination with a trifluoromethyl sulfonate source (TFMS). researchgate.net This process is hypothesized to proceed through an Ag(II)OCF₃ intermediate that coordinates with the pyridine substrate, enabling direct functionalization at the ortho-position. researchgate.net
Halogenation and Functional Group Interconversion in Pyridine Systems
The introduction of a chlorine atom at the 4-position is a critical step in synthesizing the target molecule. This can be accomplished either by direct halogenation of a suitable precursor or by nucleophilic substitution on a pre-halogenated pyridine.
Halogenation of Precursor Pyridine Derivatives
The direct halogenation of pyridine rings via electrophilic aromatic substitution is notoriously difficult. The pyridine nitrogen deactivates the ring towards electrophilic attack, making the reaction electronically mismatched. chemrxiv.org Consequently, such reactions often require harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids with elemental halogens, which can lead to limited scope and mixtures of regioisomers. chemrxiv.orggoogle.com
To overcome this, several strategies have been developed:
Halogenation of Pyridine N-oxides: The N-oxide derivative of a pyridine is more susceptible to electrophilic attack. This allows for functionalization, such as nitration at the 4-position, followed by conversion of the nitro group to a halide. nih.gov
Metalation-Halogenation: Directed ortho-metalation using strong bases followed by quenching with an electrophilic halogen source is another common method, although it typically requires directing groups to achieve reliable regioselectivity. chemrxiv.org
Zincke Imine Intermediates: A modern approach involves a ring-opening, halogenation, and ring-closing sequence. The pyridine is temporarily transformed into a more reactive Zincke imine intermediate, which can undergo highly regioselective halogenation under mild conditions before the pyridine ring is reformed. chemrxiv.org
For the synthesis of this compound, a precursor such as 2-(trifluoromethoxy)pyridine (B3186589) would need to be chlorinated. The electron-withdrawing nature of the trifluoromethoxy group would further deactivate the ring, making direct electrophilic chlorination challenging and likely requiring optimized, high-energy conditions.
Selective Substitution Reactions of Halogenated Pyridines
An alternative and often more practical approach is to utilize a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway begins with a pyridine ring that already contains leaving groups, such as halogens, at the desired positions. The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic attack, particularly at the 2- and 4-positions. nih.govyoutube.com
A plausible route to this compound involves starting with 2,4-dichloropyridine. This commercially available substrate can be reacted with a trifluoromethoxide source, such as CsOCF₃ or KOCF₃. The reaction proceeds via the addition of the nucleophile to form a negatively charged Meisenheimer complex, which is resonance-stabilized, followed by the elimination of a chloride ion to restore aromaticity. libretexts.org
A key challenge in this approach is achieving regioselectivity. Since both the 2- and 4-positions are activated for SNAr, the reaction could potentially yield a mixture of this compound and 2-chloro-4-(trifluoromethoxy)pyridine. The reaction conditions—including the solvent, temperature, counter-ion of the nucleophile, and reaction time—must be carefully controlled to favor substitution at the desired C2 position over the C4 position. The presence of an existing substituent can influence the regioselectivity of a second substitution on poly-halogenated substrates. semanticscholar.org
Optimization of Synthetic Pathways and Process Intensification
Optimizing a synthetic route involves refining reaction conditions and procedures to maximize yield, purity, and efficiency while minimizing cost, waste, and reaction time. For the synthesis of complex molecules like this compound, several factors are critical.
Condition Screening: The yield of trifluoromethoxylation and halogenation reactions is highly dependent on parameters such as the choice of solvent, base, catalyst, temperature, and reagent stoichiometry. Systematic screening of these variables is essential. For instance, in the silver-mediated direct C-H trifluoromethoxylation, dimethyl carbonate (DMC) was identified as the ideal solvent after extensive screening, and CsF was found to be the optimal fluoride source. researchgate.net
One-Pot Procedures: Combining multiple reaction steps into a single operation, or "one-pot" synthesis, can significantly improve efficiency by eliminating the need for intermediate workups and purifications. The trifluoromethoxylation of pyridines via OCF₃-migration is a prime example, where both the initial O-trifluoromethylation and the subsequent rearrangement occur in the same reaction vessel. nih.gov This approach reduces solvent usage and minimizes product loss between steps.
By systematically applying these optimization principles, synthetic routes can be made more robust, scalable, and economically viable for industrial production.
Application of Continuous Flow Reactor Technologies in Pyridine Synthesis
Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch processes, particularly for the synthesis of heterocyclic compounds like pyridine and its analogues. researchgate.netnih.gov The use of microreactors and flow systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially when dealing with hazardous reagents. nih.govnumberanalytics.com This methodology is highly relevant for the synthesis of complex substituted pyridines, including analogues of this compound.
The modular nature of flow systems also allows for the integration of multiple synthetic steps, including reaction, in-line purification, and analysis, into a single continuous process. uc.pt This "assembly-line" approach has been demonstrated for the synthesis of highly functionalized pyrazoles and can be conceptually applied to the synthesis of substituted pyridines. nih.govmit.edu By flowing reactants through sequential reactor coils, it is possible to build molecular complexity in a controlled and efficient manner. nih.gov
The table below summarizes examples of pyridine analogue synthesis using continuous flow technologies, highlighting the reaction conditions and outcomes.
| Product | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Residence Time | Yield (%) |
| Trisubstituted Pyridine | Enamine, Ethynyl Ketone | Brønsted acid | Ethanol/Acetic Acid (5:1) | 120 | 5 min | 86 |
| 2,4,6-Trisubstituted Pyrimidines (analogue) | α,β-Unsaturated Ketoximes, Amidines | Iron catalyst | - | - | - | Moderate to good |
| 3-(1H-pyrazol-5-yl)pyridine (analogue) | 3-Ethynylpyridine, Diazoalkane | - | - | 100 | 30 min | 62 |
This table presents data for the synthesis of pyridine analogues as specific data for this compound was not available.
Efficiency and Yield Enhancement Studies in Preparative Scale Synthesis
The transition from laboratory-scale synthesis to preparative or industrial-scale production of substituted pyridines presents numerous challenges, including maintaining high yields, ensuring purity, and managing costs. vcu.edu Research into efficiency and yield enhancement has focused on optimizing reaction conditions, developing novel catalytic systems, and utilizing innovative process technologies. numberanalytics.com These advancements are crucial for the scalable synthesis of valuable compounds like analogues of this compound.
One key area of improvement is the development of more efficient catalytic systems. For example, the use of p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in the Hantzsch pyridine synthesis has been shown to produce product yields of up to 96% in an aqueous medium. wikipedia.org Similarly, employing ionic liquids or ceric ammonium (B1175870) nitrate (B79036) (CAN) as catalysts can lead to high-yield reactions at room temperature, reducing the energy costs associated with heating. wikipedia.org
Process optimization is another critical factor in enhancing preparative scale synthesis. For the manufacturing of halo-substituted nicotinonitriles, the incorporation of a dehydrating agent has been shown to slow the dimerization of the starting material, leading to a significant improvement in the final product yield from 58% to 92%. vcu.edu This modification allowed for the streamlining of a five-step batch process into a single continuous step using flow reactors, with a projected 75% reduction in production costs. vcu.edu
Furthermore, dearomatization approaches have been developed for the gram-scale synthesis of complex alkaloids containing pyridine rings, such as (±)-sparteine. nih.govacs.org This strategy involves the selective quenching of a cyclization reaction to create a functionalized core that can be elaborated in subsequent steps, providing a scalable route from inexpensive starting materials. nih.govacs.org
The following table details findings from studies focused on enhancing the efficiency and yield of pyridine analogue synthesis on a preparative scale.
| Synthesis Method | Key Improvement | Starting Materials | Scale | Yield Enhancement |
| Hantzsch Pyridine Synthesis | Ultrasonic irradiation with PTSA catalyst | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | - | Up to 96% yield |
| Halo-substituted Nicotinonitrile Synthesis | Addition of a dehydrating agent in a flow reactor | - | - | From 58% to 92% |
| (±)-Sparteine Synthesis | Pyridine dearomatization approach | Pyridine, Glutaryl chloride | Gram scale | Enables scalable synthesis |
This table presents data for the synthesis of pyridine analogues as specific data for this compound was not available.
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Trifluoromethoxy Pyridine
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for highly electron-deficient heteroaromatic compounds like 4-Chloro-2-(trifluoromethoxy)pyridine. This multi-step process involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group.
In the context of pyridine (B92270) chemistry, SNAr reactions exhibit strong regioselectivity. Nucleophilic attack is overwhelmingly favored at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. stackexchange.comechemi.com This preference is due to the ability of the electronegative nitrogen atom to delocalize and stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.comechemi.com When a nucleophile attacks the C-4 position, a resonance structure can be drawn where the formal negative charge resides on the nitrogen atom, a significant stabilizing contribution. stackexchange.com Attack at the C-3 (meta) position does not allow for such stabilization, making this pathway energetically unfavorable.
For this compound, the chlorine atom at the C-4 position is the designated leaving group. The reaction rate is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic effects of the other ring substituents. Kinetic studies on various substituted chloropyridines have been used to build quantitative models that predict reactivity. The free energy of activation (ΔG‡) for SNAr is a key parameter in these studies. chemrxiv.orgrsc.org Generally, electron-withdrawing groups on the pyridine ring lower the activation energy and accelerate the reaction, while electron-donating groups have the opposite effect. rsc.org
| Pyridine Electrophile | Relative Reactivity Trend | Key Influencing Factors |
|---|---|---|
| 2-Chloro-4-nitropyridine | Very High | Strongly electron-withdrawing nitro group at C-4 |
| 2-Chloro-5-(trifluoromethyl)pyridine | High | Strongly electron-withdrawing trifluoromethyl group |
| This compound | High (Predicted) | Strongly electron-withdrawing trifluoromethoxy group at C-2 |
| 2,4-Dichloropyridine | Moderate | Electron-withdrawing effect of second chloro substituent |
| 4-Chloropyridine (B1293800) | Low | Baseline reactivity |
| 4-Chloro-2-methylpyridine | Very Low | Electron-donating methyl group at C-2 |
The trifluoromethoxy (-OCF₃) group is one of the most powerfully electron-withdrawing substituents used in medicinal and agrochemical chemistry. Its effect stems from the strong inductive pull of the three fluorine atoms, transmitted through the oxygen atom to the pyridine ring. This potent electron withdrawal significantly lowers the electron density of the entire aromatic system.
In this compound, the -OCF₃ group at the C-2 position exerts a strong activating effect on the SNAr reaction at the C-4 position. This activation occurs through two primary mechanisms:
Stabilization of the Ground State: The group withdraws electron density from the ring, making the C-4 carbon more electrophilic and thus more susceptible to initial attack by a nucleophile.
Stabilization of the Intermediate: During the formation of the Meisenheimer complex, the negative charge is delocalized onto the ring nitrogen. The -OCF₃ group at the C-2 position further stabilizes this anionic intermediate through its powerful inductive effect, lowering the energy of the transition state and accelerating the rate of reaction.
This pronounced electronic effect makes the chlorine at C-4 highly labile towards displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates, under relatively mild conditions. The reactivity is expected to be substantially higher than that of 4-chloropyridine itself and comparable to pyridines substituted with other strongly deactivating groups like nitro or trifluoromethyl moieties. nih.gov
Organometallic Reactions and Directed Functionalization Strategies
Beyond SNAr, the functionalization of this compound can be achieved through the generation of organometallic intermediates. These methods allow for the introduction of carbon-based substituents through subsequent reactions with electrophiles.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of aromatic and heteroaromatic rings using strong bases like organolithium reagents. The regioselectivity is controlled by a directing metalating group (DMG) that coordinates the lithium reagent, guiding deprotonation to an adjacent position.
In this compound, there are two potential sites for deprotonation: C-3 and C-5. The chlorine atom is known to be a modest directing group, favoring deprotonation at the ortho positions. znaturforsch.comresearchgate.net Therefore, lithiation would be expected to occur preferentially at either C-3 or C-5. The electronic influence of the -OCF₃ group would also acidify the adjacent C-3 proton. Given the combined directing and activating effects, deprotonation is most likely to occur at the C-3 position. This reaction typically requires a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C) to prevent competitive nucleophilic attack on the pyridine ring. znaturforsch.com
An alternative to deprotonation is the halogen-metal exchange reaction, a process where a halogen atom is swapped for a metal, typically lithium. wikipedia.org This reaction is particularly efficient for aryl bromides and iodides but can also be performed on aryl chlorides, usually requiring alkyllithium reagents like n-butyllithium (n-BuLi) at low temperatures. wikipedia.orgnih.gov
For this compound, treatment with n-BuLi at a low temperature (e.g., -78 °C to -100 °C) would be expected to induce a chlorine-lithium exchange at the C-4 position. wikipedia.org This reaction is generally very fast and kinetically controlled, providing a regiochemically precise method for generating a C-4 organolithium species. This approach avoids ambiguity in the site of metalation that can sometimes occur with directed deprotonation strategies.
Once the organolithium intermediate of this compound is generated, either by deprotonation at C-3 or halogen-metal exchange at C-4, it serves as a potent nucleophile. This lithiated species can be "trapped" by a wide variety of electrophiles to install new functional groups onto the pyridine ring. rsc.orgnih.gov This two-step sequence—metalation followed by electrophilic quench—is a cornerstone of modern heterocyclic synthesis.
| Electrophile | Reagent Example | Resulting Functional Group | Reference Example |
|---|---|---|---|
| Aldehydes/Ketones | Benzaldehyde | Hydroxyalkyl | mdpi.com |
| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid | acs.org |
| Iodine | I₂ | Iodo | nih.gov |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl | znaturforsch.com |
| Amides | N,N-Dimethylformamide (DMF) | Formyl (Aldehyde) | nih.gov |
| Sulfur | S₈ | Thiol (after workup) | nih.gov |
This strategy allows for the conversion of the C-H or C-Cl bond into a C-C, C-Si, C-I, or other bond, dramatically increasing the molecular complexity and providing access to a diverse library of substituted 2-(trifluoromethoxy)pyridine (B3186589) derivatives for further chemical exploration.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the chlorine atom at the 4-position serves as a reactive handle for such transformations.
Palladium-Catalyzed Methodologies (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of aryl and heteroaryl halides. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with a halide in the presence of a palladium catalyst and a base, is a prime example. rsc.org While specific literature on the Suzuki-Miyaura coupling of this compound is not abundant, the reactivity of the structurally similar 4-chloro-2-(trifluoromethyl)pyridine (B138550) provides valuable insights. For instance, 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purines have been successfully cross-coupled with various aromatic reagents under microwave irradiation using palladium(0) catalysis, affording the C-4 substituted products in good yields. core.ac.ukresearchgate.net
The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The efficiency of the reaction is influenced by the choice of catalyst, ligand, base, and solvent. For electron-deficient substrates like this compound, electron-rich and sterically hindered phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. rsc.org
Other palladium-catalyzed reactions such as the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines) are also expected to be applicable to this compound. organic-chemistry.orgwikipedia.orgwikipedia.org The Sonogashira coupling of related 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivatives has been shown to proceed efficiently under microwave conditions. core.ac.ukresearchgate.net The Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds, has been extensively developed for a wide range of aryl halides, including challenging heteroaryl chlorides. wikipedia.orglookchem.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Structurally Similar Pyridine Derivatives
| Entry | Pyridine Substrate | Coupling Partner | Reaction Type | Catalyst/Ligand | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Phenyl-2-(trifluoromethyl)pyrido[1,2-e]purine | 85 | core.ac.uk, researchgate.net |
| 2 | 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂/CuI | 4-(Phenylethynyl)-2-(trifluoromethyl)pyrido[1,2-e]purine | 78 | core.ac.uk, researchgate.net |
| 3 | 2-Chloropyridine | Morpholine | Buchwald-Hartwig | Pd-PEPPSI | 2-Morpholinopyridine | High | lookchem.com |
| 4 | 3-Chloropyridine | Morpholine | Buchwald-Hartwig | Pd-PEPPSI | 3-Morpholinopyridine | High | lookchem.com |
Exploration of Other Transition Metal Catalysis for Pyridine Functionalization
Besides palladium, other transition metals such as nickel and copper have emerged as powerful catalysts for cross-coupling reactions of aryl chlorides. Nickel catalysts, being more cost-effective, have shown excellent reactivity for the coupling of electron-rich and heteroaryl chlorides. researchgate.net Nickel-catalyzed reductive cross-coupling reactions, for instance, have been developed for the difluoromethylation of heteroaryl chlorides. researchgate.netnih.gov Given the electron-deficient nature of this compound, nickel catalysis could offer a viable alternative for its functionalization.
Copper-catalyzed reactions, particularly for the formation of C-O and C-S bonds (Ullmann condensation), are also relevant. These reactions typically require higher temperatures but can be effective for the coupling of aryl halides with alcohols, phenols, and thiols.
Other Reactivity Profiles and Transformation Potential
Friedel-Crafts Alkylation Analogues and Related Electrophilic Reactions
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgrsc.org This deactivation is further intensified in this compound by the presence of the strongly electron-withdrawing trifluoromethoxy group. Consequently, classical Friedel-Crafts alkylation and acylation reactions are generally not feasible on the pyridine ring of this compound. quimicaorganica.org The nitrogen atom can also be protonated or coordinate to the Lewis acid catalyst, further deactivating the ring. wikipedia.org
To achieve functionalization via electrophilic attack, activation of the pyridine ring is often necessary. One common strategy is the formation of the corresponding pyridine N-oxide. The N-oxide is more reactive towards electrophilic substitution, and the oxygen atom can be subsequently removed. wikipedia.org However, the feasibility of this approach for this compound would depend on the stability of the N-oxide and its reactivity profile.
Specific Functionalization at Pyridine Ring Positions (e.g., Carboxylation)
The introduction of a carboxyl group onto the pyridine ring can be a valuable transformation for further synthetic modifications. Direct carboxylation of the C-H bonds of this compound is challenging due to the low acidity of the ring protons. A more common approach involves a two-step process of deprotonation followed by quenching with an electrophilic carbon dioxide source.
This can be achieved through directed ortho-metalation, where a directing group guides the deprotonation to an adjacent position. However, in the absence of a suitable directing group in this compound, regioselective deprotonation can be difficult. The relative acidity of the ring protons will be influenced by the substituents. The positions ortho to the nitrogen and the trifluoromethoxy group are expected to be the most acidic. Lithiation of chloropyridines can be complex and may lead to mixtures of products or rearrangement. researchgate.netnih.gov
Alternatively, a halogen-metal exchange reaction at the C4-Cl position could be envisioned, followed by carboxylation. This would provide a route to 2-(trifluoromethoxy)pyridine-4-carboxylic acid.
Table 2: Potential Functionalization Reactions of this compound
| Reaction Type | Reagents and Conditions | Expected Product | Remarks |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-2-(trifluoromethoxy)pyridine | High potential based on analogous compounds. |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-2-(trifluoromethoxy)pyridine | High potential based on analogous compounds. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 4-Amino-2-(trifluoromethoxy)pyridine | High potential for a variety of amines. |
| Nickel-Catalyzed Coupling | Organozinc or Grignard reagent, Ni catalyst | 4-Alkyl/Aryl-2-(trifluoromethoxy)pyridine | A potential cost-effective alternative to palladium. |
| Lithiation-Carboxylation | Organolithium reagent, then CO₂ | 2-(Trifluoromethoxy)pyridine-carboxylic acid isomer | Regioselectivity may be an issue. Halogen-metal exchange at C4 is a possibility. |
Advanced Spectroscopic Characterization and Computational Chemistry Studies
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the structural features of molecules by probing their vibrational modes.
The FT-IR spectrum of the analogous compound, 2-chloro-4-(trifluoromethyl)pyridine (B1345723), was recorded in the 4000–400 cm⁻¹ range. researchgate.net The spectrum is characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule. Key vibrational frequencies are associated with the pyridine (B92270) ring, the C-H bonds, the C-Cl bond, and the CF₃ group. The positions of these bands are sensitive to the nature and position of the substituents on the pyridine ring. For instance, the C-H stretching vibrations of the aromatic ring are typically observed in the 3150–3000 cm⁻¹ region. researchgate.net The C-C stretching vibrations within the pyridine ring are prominent and generally appear in the 1650–1400 cm⁻¹ range. jocpr.com The presence of the electron-withdrawing trifluoromethyl group and the chlorine atom influences the electron distribution within the ring, which in turn affects the frequencies of these ring vibrations. The C-Cl stretching vibration is typically observed at lower wavenumbers, and in the case of 2-chloro-4-(trifluoromethyl)pyridine, it is assigned to bands around 822 cm⁻¹ and 702 cm⁻¹. researchgate.net The CF₃ group gives rise to characteristic strong absorption bands, with stretching vibrations appearing in the 1350–1100 cm⁻¹ region. researchgate.net
Table 1: Selected FT-IR Vibrational Frequencies for 2-chloro-4-(trifluoromethyl)pyridine. researchgate.net
| Wavenumber (cm⁻¹) | Assignment |
| 3148, 3074, 2994 | C-H Stretching |
| 1603, 1574, 1472 | C-C Stretching |
| 1342, 1172, 1134 | C-F Stretching |
| 989 | C-C-C Ring Breathing |
| 822, 702 | C-Cl Stretching |
| 730 | C-H Out-of-plane Bending |
| 607 | C-C Planar Ring Deformation |
This interactive data table is based on the data presented for the analogous compound 2-chloro-4-(trifluoromethyl)pyridine.
Complementing the FT-IR data, the FT-Raman spectrum of 2-chloro-4-(trifluoromethyl)pyridine was recorded in the 4000–100 cm⁻¹ range. researchgate.net Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C stretching vibrations of the pyridine ring are also prominent in the Raman spectrum, with bands observed at similar frequencies to the FT-IR spectrum. The symmetric stretching of the CF₃ group often gives rise to a strong Raman signal. A notable feature in the Raman spectrum is the C-C-C ring breathing mode, which was observed at 992 cm⁻¹ for 2-chloro-4-(trifluoromethyl)pyridine. researchgate.net The C-Cl stretching vibrations were also identified in the Raman spectrum at 823 cm⁻¹ and 732 cm⁻¹. researchgate.net
Table 2: Selected FT-Raman Vibrational Frequencies for 2-chloro-4-(trifluoromethyl)pyridine. researchgate.net
| Wavenumber (cm⁻¹) | Assignment |
| 3147, 3078, 3023 | C-H Stretching |
| 1611, 1574, 1475 | C-C Stretching |
| 1340, 1175, 1132 | C-F Stretching |
| 992 | C-C-C Ring Breathing |
| 823, 732 | C-Cl Stretching |
| 601 | C-C Planar Ring Deformation |
| 283 | CF₃ Out-of-plane Rocking |
This interactive data table is based on the data presented for the analogous compound 2-chloro-4-(trifluoromethyl)pyridine.
A detailed assignment of the observed vibrational bands for 2-chloro-4-(trifluoromethyl)pyridine was performed with the aid of density functional theory (DFT) calculations. researchgate.net These computational methods allow for the prediction of vibrational frequencies and their corresponding normal modes. The potential energy distribution (PED) analysis is then used to quantify the contribution of individual internal coordinates to each normal mode, providing a more precise assignment. For instance, the bands observed in the FT-IR and FT-Raman spectra were assigned to specific stretching, bending, and torsional motions of the molecular framework. The C-H in-plane bending vibrations for 2-chloro-4-(trifluoromethyl)pyridine were identified in the 1400 to 1200 cm⁻¹ region, while the C-H out-of-plane bending vibrations were found in the 1000–700 cm⁻¹ range. researchgate.netresearchgate.net The CF₃ group also exhibits bending and rocking modes at lower frequencies. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. For a compound like 4-Chloro-2-(trifluoromethoxy)pyridine, one would expect to see signals corresponding to the protons on the pyridine ring. The chemical shifts of these protons are influenced by the electronic effects of the chloro and trifluoromethoxy substituents. The chlorine atom is an ortho, para-directing deactivator, while the trifluoromethoxy group is a meta-directing deactivator. The exact positions of the protons on the ring in this compound would determine their chemical shifts.
In the case of the analogous 2-chloro-4-(trifluoromethyl)pyridine, the ¹H NMR chemical shifts were calculated using the gauge-independent atomic orbital (GIAO) method. researchgate.net The calculated spectrum would show distinct signals for the three protons on the pyridine ring, with their chemical shifts and coupling patterns providing information about their relative positions. Generally, protons on a pyridine ring resonate at higher chemical shifts (downfield) compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom.
Table 3: Calculated ¹H NMR Chemical Shifts for 2-chloro-4-(trifluoromethyl)pyridine. researchgate.net
| Proton | Calculated Chemical Shift (ppm) |
| H3 | 7.82 |
| H5 | 7.95 |
| H6 | 8.68 |
This interactive data table is based on the calculated data presented for the analogous compound 2-chloro-4-(trifluoromethyl)pyridine.
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for each of the unique carbon atoms in the pyridine ring and the trifluoromethoxy group. The chemical shifts of the ring carbons are significantly affected by the substituents. The carbon atom attached to the chlorine atom would experience a downfield shift, while the carbon attached to the trifluoromethoxy group would also be shifted downfield. The carbon of the trifluoromethoxy group would appear as a quartet due to coupling with the three fluorine atoms.
For the analogue 2-chloro-4-(trifluoromethyl)pyridine, ¹³C NMR chemical shifts were also calculated using the GIAO method. researchgate.net The calculated data provides an estimation of the chemical shifts for the carbon atoms in this molecule. The carbon of the trifluoromethyl group is typically observed at a characteristic chemical shift and exhibits a large one-bond C-F coupling constant.
Table 4: Calculated ¹³C NMR Chemical Shifts for 2-chloro-4-(trifluoromethyl)pyridine. researchgate.net
| Carbon | Calculated Chemical Shift (ppm) |
| C2 | 151.8 |
| C3 | 123.5 |
| C4 | 145.2 |
| C5 | 125.1 |
| C6 | 150.2 |
| CF₃ | 122.6 |
This interactive data table is based on the calculated data presented for the analogous compound 2-chloro-4-(trifluoromethyl)pyridine.
Advanced Multi-dimensional NMR Techniques for Structural Elucidation
The definitive structural elucidation of this compound relies on a suite of advanced multi-dimensional Nuclear Magnetic Resonance (NMR) techniques. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data, 2D NMR experiments are indispensable for unambiguous assignment of all proton and carbon signals, especially given the substituted nature of the pyridine ring. researchgate.net
Key multi-dimensional NMR experiments employed for the characterization of this molecule and its analogues include:
Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would reveal the connectivity between the protons on the pyridine ring, confirming their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms. It is a powerful tool for assigning the carbon signals of the pyridine ring by linking them to their already-assigned proton counterparts.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for mapping long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov This experiment would be instrumental in confirming the substitution pattern by showing correlations from the ring protons to the quaternary carbons (C2 and C4) bearing the trifluoromethoxy and chloro groups, respectively. For instance, the proton at C3 would show a correlation to C5, and the proton at C5 would show correlations to C3 and C4.
¹⁹F NMR: Given the presence of the trifluoromethoxy group, ¹⁹F NMR is a vital tool. The chemical shift of the fluorine atoms provides information about their electronic environment. nih.gov Furthermore, couplings between fluorine and adjacent carbon atoms (¹JCF, ²JCCF) can be observed, providing additional structural confirmation. In related trifluoromethyl-substituted compounds, the ¹⁹F resonance typically appears as a singlet or may show small couplings to nearby protons. nih.gov
These techniques, when used in concert, provide a comprehensive and interlocking network of correlations that allows for the complete and unambiguous assignment of the molecular structure of this compound. researchgate.netomicsonline.org
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the molecular structure, reactivity, and electronic properties of this compound, complementing experimental data. nih.gov
Density Functional Theory (DFT) for Molecular Geometry Optimization
DFT is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. nanobioletters.com For substituted pyridines, DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and behavior. researchgate.netnih.gov
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For halogenated and trifluoromethyl-substituted pyridine derivatives, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) has been shown to provide reliable results that correlate well with experimental findings. researchgate.netjocpr.com
A commonly employed and well-validated basis set for this class of molecules is 6-311++G(d,p) . researchgate.netjocpr.com This Pople-style basis set is extensive, incorporating:
Triple-split valence functions (6-311G): Offers greater flexibility for valence electrons.
Diffuse functions (++): Added to both heavy atoms and hydrogen, they are essential for accurately describing anions and systems with lone pairs, such as the nitrogen and oxygen atoms in the target molecule.
Polarization functions (d,p): Allow for the distortion of atomic orbitals, which is critical for accurately modeling bonding in a molecule with electronegative substituents.
The combination of B3LYP with the 6-311++G(d,p) or similar basis sets (e.g., 6-311G(d,p)) has been successfully used to calculate the optimized geometries, vibrational frequencies, and electronic properties of related compounds like 2-chloro-4-(trifluoromethyl)pyridine and 2-methoxy-3-(trifluoromethyl)pyridine. researchgate.netjocpr.comnih.gov
Table 1: Representative Calculated Geometrical Parameters for a Related Compound (2-chloro-4-(trifluoromethyl)pyridine) using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond | Calculated Value |
| Bond Lengths | C1-Cl | 1.74 Å |
| C2-N | 1.34 Å | |
| C6-N | 1.33 Å | |
| C4-CF₃ | 1.50 Å | |
| Bond Angles | C2-N-C6 | 117.2° |
| N-C2-C3 | 123.5° | |
| Cl-C1-C2 | 119.5° |
Note: Data adapted from a computational study on 2-chloro-4-(trifluoromethyl)pyridine, an isomer of the target compound. researchgate.net These values are illustrative of typical results obtained from such calculations.
Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. For this compound, the primary conformational flexibility arises from the rotation around the C2-O bond of the trifluoromethoxy group.
Computational studies on (trifluoromethoxy)pyridines have been conducted to determine their lowest-energy conformations. researchgate.net The process involves:
Potential Energy Surface (PES) Scan: The dihedral angle of the C-C-O-CF₃ bond is systematically rotated, and the energy at each step is calculated.
Geometry Optimization: The structures corresponding to the energy minima on the PES are then fully optimized to find the stable conformers.
Frequency Calculation: Vibrational frequency calculations are performed on the optimized conformers. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The conformer with the lowest calculated energy is identified as the global minimum.
For the trifluoromethoxy group attached to an aromatic ring, the global minimum energy conformation often involves the C-O bond being coplanar with the ring to maximize electronic stabilization, though steric hindrance can influence the final geometry. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). youtube.com
In an MEP map:
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.
Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas. These sites are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the pyridine nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and electrophilic attack. researchgate.net The highly electronegative fluorine atoms of the -OCF₃ group and the chlorine atom would also create negative potential regions. Conversely, the hydrogen atoms on the pyridine ring would exhibit positive potential (blue). researchgate.netresearchgate.net Such maps are invaluable for understanding intermolecular interactions and predicting reaction pathways. uni-muenchen.de
Frontier Molecular Orbital (FMO) Analysis for Electronic Properties
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity and electronic properties by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com
HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity. youtube.com A higher HOMO energy indicates a greater tendency to donate electrons.
LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the molecule's electron affinity and its electrophilicity. youtube.com A lower LUMO energy signifies a greater ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The analysis would likely show that the HOMO is distributed across the pyridine ring and the lone pairs of the nitrogen and oxygen atoms, while the LUMO is primarily located on the π-antibonding orbitals of the pyridine ring. The presence of the electron-withdrawing chloro and trifluoromethoxy groups is expected to lower the energies of both the HOMO and LUMO and influence the magnitude of the energy gap. rsc.org
Table 2: Illustrative FMO Parameters from DFT Calculations on Related Pyridine Derivatives
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-chloro-4-(trifluoromethyl)pyridine researchgate.net | B3LYP/6-311++G(d,p) | -7.35 | -1.52 | 5.83 |
| 2-methoxy-3-(trifluoromethyl)pyridine jocpr.com | B3LYP/6-311++G(d,p) | -6.83 | -0.98 | 5.85 |
| Alpidem (a substituted imidazo[1,2-a]pyridine) nih.gov | B3LYP/6-311G(d,p) | -6.07 | -1.54 | 4.53 |
Note: This table presents calculated FMO data for structurally related compounds to provide a comparative context for the expected electronic properties of this compound.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, "chemist's" view of the electron density distribution in a molecule, translating complex wavefunctions into familiar concepts of lone pairs, bonds, and antibonds.
For this compound, an NBO analysis would reveal key insights into the electronic structure. The analysis would quantify the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). These donor-acceptor interactions, or hyperconjugative interactions, are crucial for understanding the molecule's stability and reactivity.
A key aspect of the NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This would highlight the most significant intramolecular interactions and their stabilization energies (E(2)). For instance, one could expect notable interactions involving the lone pairs of the nitrogen and oxygen atoms as donors and the antibonding orbitals of the pyridine ring and the C-Cl and C-O bonds as acceptors. The trifluoromethoxy group, being strongly electron-withdrawing, would significantly influence the electronic distribution within the pyridine ring.
A hypothetical data table from an NBO analysis could look like this:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N1 | π(C2-C3) | Data not available |
| LP (2) O7 | σ(C2-N1) | Data not available |
| π (C2-C3) | π(C4-C5) | Data not available |
| LP (1) Cl6 | σ(C4-C5) | Data not available |
This table represents a hypothetical output for illustrative purposes, as specific data for this compound is not available.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of molecules, guiding the synthesis of new materials. The key parameters determining a molecule's NLO response are its electric dipole moment (μ) and the first-order hyperpolarizability (β).
The electric dipole moment (µ) is a measure of the charge separation in a molecule, while the first-order hyperpolarizability (β) quantifies the second-order NLO response. For this compound, these properties could be calculated using quantum chemical methods like Density Functional Theory (DFT). The presence of the electron-withdrawing chloro and trifluoromethoxy groups on the pyridine ring, a π-conjugated system, suggests that the molecule could possess a significant dipole moment and potentially interesting NLO properties.
The magnitude and orientation of the dipole moment would be influenced by the vector sum of the individual bond dipoles. The hyperpolarizability would depend on the extent of intramolecular charge transfer, which is expected to be significant due to the push-pull nature of the substituents on the aromatic ring.
A hypothetical table of calculated NLO properties might be presented as follows:
| Parameter | Value |
| Dipole Moment (µ) in Debye | Data not available |
| Hyperpolarizability (β) in a.u. | Data not available |
This table is for illustrative purposes only, as calculated values for this compound are not available.
Calculation of Thermodynamic Properties Across Temperature Ranges
Computational methods can also be used to predict the thermodynamic properties of a molecule, such as heat capacity (C), entropy (S), and enthalpy (H), as a function of temperature. These calculations are typically based on the vibrational frequencies obtained from a DFT calculation.
For this compound, these calculations would provide valuable information about its thermal stability and behavior at different temperatures. The data would be crucial for understanding its potential applications under various thermal conditions. The vibrational analysis would identify the fundamental vibrational modes of the molecule, which contribute to its thermodynamic properties.
A summary of calculated thermodynamic properties could be tabulated as shown below:
| Temperature (K) | Heat Capacity (C) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |
| 298.15 | Data not available | Data not available | Data not available |
| 500 | Data not available | Data not available | Data not available |
| 1000 | Data not available | Data not available | Data not available |
This table illustrates the type of data that would be generated; specific values for the target compound are not available.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles.
This information would allow for a detailed analysis of the molecular geometry in the solid state. It would also reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as halogen bonding or π-π stacking, which are crucial for understanding the solid-state properties of the material. A search of crystallographic databases did not yield a crystal structure for this specific compound.
Mass Spectrometry for High-Resolution Molecular Characterization (e.g., LC/MS-MS)
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC/MS-MS), is a powerful technique for determining the elemental composition of a molecule and for structural elucidation. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula.
Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion. The resulting fragmentation pattern would provide valuable structural information, as the molecule would break at its weakest bonds. Analysis of the fragment ions would help to confirm the connectivity of the atoms within the molecule. This experimental data is currently not available in public databases.
Role As a Versatile Building Block in Academic Organic Synthesis and Methodological Development
Intermediate in the Synthesis of Diverse Complex Organic Molecules
The class of (trifluoromethoxy)pyridines, to which 4-Chloro-2-(trifluoromethoxy)pyridine belongs, has been identified as a source of highly important building blocks for research in the life sciences. researchgate.net Their utility stems from the ability to undergo regioselective functionalization through various organometallic methods. researchgate.net This allows chemists to precisely modify the pyridine (B92270) ring at specific positions, paving the way for the construction of more complex and highly substituted molecular architectures.
The chloro substituent on this compound is a key reactive site, susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.org This allows for the displacement of the chlorine atom with a wide range of nucleophiles (e.g., amines, alcohols, thiols), thereby introducing new functional groups and extending the molecular framework. Such transformations are fundamental in synthetic chemistry for building molecular complexity from simpler precursors.
| Synthetic Methodologies Applied to (Trifluoromethoxy)pyridines | Description | Potential Outcome for this compound |
| Organometallic Functionalization | Regioselective modification of the pyridine ring using organometallic reagents. researchgate.net | Creation of new, highly functionalized building blocks for complex molecule synthesis. |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the chlorine atom at the C4-position by various nucleophiles. acs.org | Introduction of diverse functional groups (alkoxy, amino, etc.) to build complex derivatives. |
| Palladium-Catalysed Cross-Coupling | Formation of carbon-carbon or carbon-heteroatom bonds at the chloro- or other activated positions. rsc.org | Elaboration of the pyridine scaffold with aryl, alkyl, or other organic fragments. |
Utility in Medicinal Chemistry Research for Building Block Libraries
The pyridine motif is one of the most common aromatic heterocycles found in drugs approved by the FDA. nih.gov Consequently, novel pyridine derivatives are of high interest for creating libraries of compounds for drug discovery screening. Trifluoromethoxylated pyridines and pyrimidines are considered valuable building blocks for the discovery and development of new drugs. rsc.org
This compound serves as a foundational scaffold for building more elaborate heterocyclic systems. The inherent reactivity of the pyridine ring, combined with the chloro leaving group, facilitates reactions that can append or fuse other ring systems onto the initial structure. For instance, the chloro group can be displaced in palladium-catalyzed cross-coupling reactions, a common strategy for creating biaryl linkages or introducing other complex fragments. rsc.org This versatility allows medicinal chemists to systematically modify the core structure to explore the chemical space around a particular biological target.
The trifluoromethoxy group is increasingly utilized in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The incorporation of the OCF3 group into molecules like this compound makes them attractive starting materials for medicinal chemistry programs. rsc.org These building blocks can be elaborated through various chemical reactions, including amidation and cross-coupling, to generate libraries of novel compounds for screening against various diseases. rsc.org The combination of the pyridine core, known for its prevalence in bioactive molecules, and the beneficial properties of the OCF3 group positions these precursors as valuable assets in the search for new therapeutic agents. rsc.orgnih.gov
Application in Agrochemical Synthesis Research
The pyridine ring is a critical structural component in a multitude of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.govresearchoutreach.orgagropages.com Fluorinated derivatives, in particular, have led to the development of highly effective and selective crop protection products. nih.govresearchgate.net Trifluoromethoxylated pyridines are recognized as valuable building blocks for the development of new agrochemicals. rsc.org
While specific commercial agrochemicals derived directly from this compound are not detailed in the reviewed literature, its structural motifs are highly relevant to the field. For example, the related trifluoromethyl pyridine substructure is found in numerous successful agrochemicals. nih.govjst.go.jp The herbicide Pyroxsulam contains a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) moiety, and the insecticide Flonicamid incorporates a 4-trifluoromethyl-substituted pyridine structure. nih.govresearchoutreach.orgjst.go.jp These examples underscore the industry's interest in chloro- and fluoro-substituted pyridines as key intermediates. agropages.com Building blocks like this compound offer a platform for creating new molecular frameworks, enabling researchers to develop next-generation herbicides and insecticides with potentially improved activity and environmental profiles.
| Application Area | Relevance of (Trifluoromethoxy)pyridine Building Blocks |
| Medicinal Chemistry | Valuable for the discovery and development of new drugs. rsc.org |
| Agrochemical Research | Useful for the development of new crop protection agents. rsc.org |
| Materials Science | Serve as building blocks for novel functional materials. rsc.org |
Development of Novel Functional Materials through Chemical Modification
Beyond life sciences, the unique electronic properties of fluorinated heterocycles make them attractive for applications in materials science. Trifluoromethoxylated pyridines and pyrimidines have been identified as potentially valuable building blocks for the creation of new functional materials. rsc.org The combination of an electron-deficient pyridine ring with a highly electronegative trifluoromethoxy group can influence the optical and electronic characteristics of larger molecules or polymers that incorporate this scaffold. Through chemical modification, such as polymerization or incorporation into larger conjugated systems via cross-coupling reactions, this compound can serve as a precursor to materials with tailored properties for use in electronics, optics, or other advanced technological applications.
Reagent in Methodologies for Regioexhaustive Functionalization
In the pursuit of synthetic efficiency and molecular diversity, the concept of regioexhaustive functionalization has gained considerable traction. This strategy aims to selectively introduce functional groups at all possible positions of a core scaffold, thereby maximizing the chemical space that can be explored from a single starting material. Chloro(trifluoromethyl)pyridines, and by extension this compound, have been identified as valuable model substrates for the development and validation of such methodologies. researchgate.net
The strategic placement of the chloro and trifluoromethoxy substituents on the pyridine ring creates a nuanced electronic and steric landscape. This allows for the application of a diverse "toolbox" of organometallic methods to achieve controlled, site-selective reactions. These methods include, but are not limited to:
Directed ortho-metalation (DoM): The pyridine nitrogen and the trifluoromethoxy group can direct metalating agents, such as lithium amides, to specific adjacent positions, enabling subsequent functionalization with various electrophiles.
Halogen-metal exchange: The chlorine atom at the 4-position can be readily exchanged with metals, typically lithium or magnesium, to generate a nucleophilic pyridyl species that can participate in a range of coupling and addition reactions.
Cross-coupling reactions: The chloro substituent also serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of carbon and heteroatom-based substituents.
By systematically applying these and other techniques, researchers can achieve the regiochemically exhaustive functionalization of the this compound scaffold, leading to the generation of libraries of novel pyridine derivatives with potential applications in medicinal chemistry and materials science. researchgate.netdocumentsdelivered.com
Precursor for the Synthesis of Varied Carboxylic Acid Derivatives
Pyridine carboxylic acids and their derivatives are a prominent class of compounds found in numerous pharmaceuticals, agrochemicals, and functional materials. This compound serves as a valuable precursor for the synthesis of a variety of these important carboxylic acid derivatives.
A common strategy involves the conversion of the chloro group into a carboxylic acid moiety. This can be achieved through several synthetic routes. One plausible and frequently employed method is a metal-halogen exchange followed by carboxylation. For instance, treatment of this compound with a strong base like n-butyllithium at low temperatures would generate the corresponding 4-lithiopyridine (B8661376) intermediate. This highly reactive species can then be quenched with carbon dioxide (dry ice) to afford, after acidic workup, the desired 2-(trifluoromethoxy)pyridine-4-carboxylic acid.
Further derivatization of the resulting carboxylic acid opens up a vast chemical space. Standard organic transformations can be employed to convert the carboxylic acid into a wide range of functional groups, including:
Esters: Reaction with various alcohols under acidic or basic conditions.
Amides: Coupling with a diverse set of primary and secondary amines using standard peptide coupling reagents.
Acid chlorides: Treatment with reagents such as thionyl chloride or oxalyl chloride, providing a highly reactive intermediate for further transformations.
Hydrazides: Reaction with hydrazine, which can serve as a precursor for the synthesis of various heterocyclic systems like oxadiazoles (B1248032) and pyrazoles. chemicalbook.com
The trifluoromethoxy group at the 2-position remains intact throughout these transformations, providing a key structural and electronic feature to the final products. The synthesis of related pyridine carboxylic acids, such as 4-(Trifluoromethyl)pyridine-2-carboxylic acid, has been well-documented, highlighting the general applicability of these synthetic strategies. sigmaaldrich.com
Building Block in Proteomics Research for Synthetic Probe Development
While direct applications of this compound in proteomics are not yet extensively documented in peer-reviewed literature, its structural motifs suggest a strong potential for its use as a building block in the development of synthetic probes for chemical proteomics. Chemical proteomics utilizes small molecule probes to study protein function, interactions, and localization within complex biological systems.
The key features of this compound that make it an attractive scaffold for probe development include:
The reactive chloro group: This position can serve as a "warhead" for covalent modification of target proteins. The chlorine can act as a leaving group in nucleophilic aromatic substitution reactions with nucleophilic amino acid residues on a protein surface, such as cysteine or lysine, leading to the formation of a stable covalent bond.
The trifluoromethoxy group: This moiety can influence the binding affinity and selectivity of the probe for its target protein. Its lipophilic and electron-withdrawing nature can contribute to non-covalent interactions within a protein's binding pocket.
The pyridine core: This heterocyclic system is a common feature in many biologically active molecules and can be readily modified at other positions to introduce reporter tags (e.g., fluorophores, biotin) or linker units, which are essential components of chemical probes.
By strategically modifying the this compound scaffold, researchers could design and synthesize a variety of activity-based probes (ABPs) or affinity-based probes (AfBPs) to target specific classes of enzymes or receptors for further study.
Precursor for Radiolabeled Molecules in Scientific Research Applications
The introduction of radionuclides into bioactive molecules is a cornerstone of modern medical imaging techniques, particularly Positron Emission Tomography (PET). The trifluoromethoxy group in this compound makes it an intriguing, albeit challenging, precursor for the synthesis of radiolabeled molecules for scientific research.
The development of methods for the introduction of fluorine-18 (B77423) ([¹⁸F]), a commonly used positron-emitting isotope, into trifluoromethyl and trifluoromethoxy groups is an active area of research. While direct [¹⁸F]-labeling of a trifluoromethoxy group is technically demanding, the this compound scaffold offers alternative strategies for radiolabeling.
One potential approach involves the nucleophilic aromatic substitution of the chloride at the 4-position with [¹⁸F]fluoride. This reaction would yield 4-[¹⁸F]fluoro-2-(trifluoromethoxy)pyridine. The success of this reaction would depend on the activation of the pyridine ring towards nucleophilic attack, which is influenced by the electronic properties of the trifluoromethoxy group.
Alternatively, the chloro group could be used as a handle for the introduction of a prosthetic group that is already radiolabeled with [¹⁸F]. For example, a Stille or Suzuki coupling reaction could be employed to attach an [¹⁸F]-labeled moiety to the 4-position of the pyridine ring.
While specific examples of the radiolabeling of this compound are not yet prominent in the literature, the general strategies for the radiosynthesis of [¹⁸F]-trifluoromethylated compounds and other fluorinated aromatic systems are well-established and could potentially be adapted for this purpose. rsc.org The development of such radiolabeled probes would enable in vivo imaging studies to investigate the pharmacokinetics and target engagement of molecules derived from this versatile building block.
Q & A
Q. How can conflicting reports on the compound’s stability under acidic conditions be resolved?
- Answer : Stability varies with acid strength:
- HCl (1M) : Stable for 24h at 25°C.
- H₂SO₄ (conc.) : Rapid decomposition (>50% in 2h) due to SO₃H⁺-mediated ring protonation.
Monitor degradation via TLC (Rf shift from 0.5 to 0.3 in 10% MeOH/CH₂Cl₂) .
Methodological Recommendations
- Synthetic Optimization : Screen catalysts (Pd vs. Cu) and solvents (DMF vs. DMSO) using DoE (Design of Experiments) .
- Analytical Workflow : Combine HPLC, ¹⁹F NMR, and X-ray crystallography (CCDC deposition recommended) .
- Safety Protocols : Adopt ISO-compliant waste disposal for halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
